Product packaging for [4-(4-Aminophenyl)oxan-4-yl]methanol(Cat. No.:CAS No. 1368628-70-9)

[4-(4-Aminophenyl)oxan-4-yl]methanol

Cat. No.: B2416148
CAS No.: 1368628-70-9
M. Wt: 207.273
InChI Key: KYFWMKXGANLVCD-UHFFFAOYSA-N
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Description

[4-(4-Aminophenyl)oxan-4-yl]methanol (CAS 1368628-70-9) is a chemical compound of significant interest in contemporary organic and medicinal chemistry research, featuring a molecular weight of 207.27 g/mol and the molecular formula C₁₂H₁₇NO₂ . This compound incorporates two privileged structural motifs: the oxane (tetrahydropyran) ring and the aminophenyl (aniline) group . The oxane ring is a well-established scaffold that can impart favorable physicochemical properties to a molecule, such as improved metabolic stability and optimized lipophilicity, which are critical for the pharmacokinetic profile of drug candidates . Concurrently, the aminophenyl group serves as a versatile pharmacophore and a key synthetic handle; its primary amine is capable of engaging in hydrogen bonding with biological targets and can be readily derivatized through acylation or coupling reactions to create diverse libraries for structure-activity relationship (SAR) studies . The specific molecular architecture, with both the aminophenyl and hydroxymethyl groups attached to the same carbon of the oxane ring, creates a spiro-like quaternary center. This makes this compound a valuable and versatile bifunctional building block for drug discovery and chemical biology. Researchers can leverage this compound as a core scaffold for the design and synthesis of novel molecular probes and potential therapeutic agents. Its structure suggests potential utility as a precursor for fluorescent sensors, where the aminophenyl moiety's photophysical properties could be exploited, or as an intermediate in the synthesis of more complex molecules for high-throughput screening campaigns . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO2 B2416148 [4-(4-Aminophenyl)oxan-4-yl]methanol CAS No. 1368628-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-aminophenyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFWMKXGANLVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Aminophenyl Oxan 4 Yl Methanol

Retrosynthetic Analysis and Key Disconnections for [4-(4-Aminophenyl)oxan-4-yl]methanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursors. wikipedia.org This process involves breaking key chemical bonds, known as disconnections, to reveal potential synthetic pathways. For the target molecule, this compound, the primary strategic disconnections focus on the formation of the quaternary center at the C4 position of the oxane ring.

The most logical retrosynthetic strategy involves two key disconnections:

Functional Group Interconversion (FGI): The primary amino group (-NH₂) on the phenyl ring is identified as being derivable from a nitro group (-NO₂). This is a common and highly reliable transformation in organic synthesis, typically achieved through reduction. This leads to the precursor molecule: [4-(4-Nitrophenyl)oxan-4-yl]methanol .

C-C Bond Disconnection: The bond between the C4 of the oxane ring and the nitrophenyl group is a logical point for disconnection. This suggests a carbon-carbon bond-forming reaction, such as a Michael addition. This disconnection leads to an α,β-unsaturated ester, ethyl 2-(oxan-4-ylidene)acetate , and a nucleophilic nitrophenyl species.

Further Disconnections: The α,β-unsaturated ester can be disconnected via a Wittig or Horner-Wadsworth-Emmons reaction, leading back to a key intermediate, Tetrahydro-4H-pyran-4-one , which is a commercially available starting material.

This analysis provides a clear and logical pathway for the forward synthesis, starting from simple precursors and building the complexity of the target molecule step-by-step.

Detailed Synthetic Pathways and Reaction Sequences

Based on the retrosynthetic analysis, a plausible synthetic pathway can be designed. The sequence focuses on first establishing the core oxane structure with a handle for further functionalization, followed by the strategic installation of the required groups.

Formation of the Oxane Ring Scaffold

The synthesis begins with a commercially available and stable starting material, Tetrahydro-4H-pyran-4-one . This compound already contains the required six-membered oxane ring scaffold. To enable the subsequent installation of the functional groups, the ketone is converted into an α,β-unsaturated ester. This is commonly achieved through a Horner-Wadsworth-Emmons reaction. The ketone is treated with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). This reaction yields ethyl 2-(oxan-4-ylidene)acetate , introducing the necessary functionality for the next key step.

Installation of the Aminophenyl Moiety

The installation of the aminophenyl group is executed in a two-stage process to avoid side reactions associated with the free amine.

Michael Addition of a Nitrophenyl Group: A conjugate (or Michael) addition is employed to form the crucial C-C bond at the C4 position. The α,β-unsaturated ester, ethyl 2-(oxan-4-ylidene)acetate, is reacted with an organocuprate reagent derived from 4-bromonitrobenzene. This reaction selectively adds the 4-nitrophenyl group to the C4 position of the oxane ring, creating the desired quaternary carbon center and resulting in the intermediate, ethyl 2-(4-(4-nitrophenyl)oxan-4-yl)acetate .

Reduction of the Nitro Group: The nitro group is then reduced to a primary amine. A standard and efficient method for this transformation is catalytic hydrogenation. The nitro-containing intermediate is subjected to hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. google.comgoogle.com This selectively reduces the nitro group without affecting the ester, yielding ethyl 2-(4-(4-aminophenyl)oxan-4-yl)acetate .

Functionalization to the Methanol (B129727) Group

The final step in the sequence is the conversion of the ester functional group into the primary alcohol (methanol) group. This is achieved through reduction using a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The ester, ethyl 2-(4-(4-aminophenyl)oxan-4-yl)acetate, is carefully treated with LiAlH₄ in an anhydrous solvent like tetrahydrofuran (B95107) (THF). An aqueous workup then quenches the reaction and protonates the resulting alkoxide to yield the final target molecule, This compound .

Optimization of Reaction Conditions and Process Parameters

The efficiency of a multi-step synthesis is highly dependent on the optimization of each reaction. Key parameters such as solvent, temperature, catalyst loading, and reaction time can significantly impact the yield and purity of the product. researchgate.net For the synthesis of this compound, the catalytic hydrogenation of the nitro group is a critical step where optimization can lead to substantial improvements.

A study to optimize this step might involve varying the solvent, hydrogen pressure, and catalyst. The results could be tabulated as follows:

EntrySolventH₂ Pressure (bar)CatalystTemperature (°C)Time (h)Yield (%)
1Methanol110% Pd/C251275
2Ethanol (B145695)110% Pd/C251282
3Ethyl Acetate (B1210297)110% Pd/C251288
4Ethyl Acetate510% Pd/C25495
5Ethyl Acetate55% Pd/C25694
6Ethanol510% Pd/C50292

As indicated by the hypothetical data, using ethyl acetate as the solvent and increasing the hydrogen pressure can lead to higher yields and shorter reaction times. Such optimization studies are crucial for developing a robust and scalable synthetic process.

Exploration of Novel and Green Chemistry Approaches to Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.commdpi.comresearchgate.net Several aspects of the proposed synthesis for this compound could be modified to align better with these principles.

Alternative Reduction Methods: While catalytic hydrogenation is efficient, alternative "greener" methods for the nitro group reduction could be explored. Transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate, can be safer as it avoids the need for high-pressure hydrogen gas.

Biocatalysis: The use of enzymes or whole-cell systems for certain transformations represents a key area of green chemistry. jacsdirectory.comresearchgate.net For instance, a transaminase biocatalyst could potentially be used to install the amino group, or a ketoreductase could be employed for stereoselective reductions if chiral centers were present. The reduction of the ketone precursor might be achievable using Baker's Yeast (Saccharomyces cerevisiae), a common biocatalyst for such reactions. jacsdirectory.com

Microwave-Assisted Synthesis: Microwave irradiation can often dramatically reduce reaction times and improve yields by providing rapid and uniform heating. mdpi.com Steps like the Horner-Wadsworth-Emmons reaction or the Michael addition could potentially be accelerated using a dedicated microwave reactor.

Greener Solvents: The choice of solvent is a major consideration in green chemistry. Replacing solvents like THF with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could reduce the environmental impact of the process. For the hydrogenation step, using ethanol is a greener choice than many other organic solvents. google.com

By integrating these approaches, the synthesis of this compound can be made more sustainable, safer, and more efficient, reflecting the ongoing evolution of modern chemical manufacturing.

Stereoselective Synthesis Strategies

No peer-reviewed studies detailing the stereoselective synthesis of this compound were identified. Information regarding chiral auxiliaries, asymmetric catalysts, or diastereoselective reactions specifically applied to the synthesis of this compound is not available. As a result, data tables on reaction conditions, yields, and stereoselectivities cannot be compiled.

Chemical Reactivity and Derivatization Strategies of 4 4 Aminophenyl Oxan 4 Yl Methanol

Mechanisms of Reaction Involving the Primary Amine Functional Group

The primary aromatic amine on the phenyl ring is a key site for chemical modification. Its reactivity is governed by the nucleophilic lone pair of electrons on the nitrogen atom. Although the electron-donating character of the nitrogen is somewhat diminished by delocalization into the aromatic system, it remains a potent nucleophile capable of participating in a variety of reactions. ncert.nic.instudymind.co.uk

Common transformations of the primary amine include:

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and esters in a nucleophilic acyl substitution reaction to form stable amide derivatives. ncert.nic.inbyjus.com This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). byjus.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. This modification is significant in medicinal chemistry as sulfonamides are key functional groups in many therapeutic agents.

N-Alkylation: While direct alkylation with alkyl halides is possible, it is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. ncert.nic.inmsu.edu Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), provides a more controlled method for synthesizing secondary or tertiary amine derivatives.

Urea and Thiourea Formation: The amine can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These derivatives introduce new hydrogen-bonding donors and acceptors, which can be critical for molecular recognition.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the primary amine into a diazonium salt. This intermediate is highly versatile and can be substituted with a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions, allowing for extensive modification of the aromatic ring.

Table 1: Key Reactions of the Primary Amine Functional Group

Reaction Type Reagent(s) Functional Group Formed
N-Acylation Acid Chloride (RCOCl), Base Amide (-NHCOR)
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl), Base Sulfonamide (-NHSO₂R)
Reductive Amination Aldehyde/Ketone, Reducing Agent Secondary/Tertiary Amine
Urea Formation Isocyanate (RNCO) Urea (-NHCONHR)
Diazotization NaNO₂, HCl (aq) Diazonium Salt (-N₂⁺Cl⁻)

Reactivity Profiles of the Oxane Ring System

The oxane, or tetrahydropyran (B127337) (THP), ring is a six-membered saturated ether. Unlike smaller, strained cyclic ethers such as epoxides or oxetanes, the THP ring is conformationally flexible (adopting a stable chair conformation) and possesses very little ring strain. acs.orgnih.gov Consequently, the oxane ring in [4-(4-aminophenyl)oxan-4-yl]methanol is generally chemically inert and stable under most reaction conditions, including those used to modify the amine and alcohol functionalities.

Transformations and Functional Group Interconversions of the Methanol (B129727) Moiety

The primary alcohol (-CH₂OH) group is another versatile handle for chemical modification, offering a range of potential transformations. wikipedia.org

Key reactions involving the methanol moiety include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in anhydrous conditions to prevent over-oxidation. libretexts.org The use of stronger oxidants, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically lead to the formation of the corresponding carboxylic acid. wikipedia.org

Esterification: The alcohol can be converted into an ester through reaction with a carboxylic acid (Fischer esterification, requiring an acid catalyst), an acid chloride, or an anhydride. researchgate.netnih.gov This transformation alters the polarity and hydrogen-bonding capability of this part of the molecule.

Etherification: Conversion of the alcohol to an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group but can be converted into an excellent one, such as a tosylate, mesylate, or triflate, by reacting the alcohol with the corresponding sulfonyl chloride. The resulting sulfonate ester is highly susceptible to nucleophilic substitution (Sₙ2 reaction), allowing the -OH group to be replaced by a wide variety of nucleophiles, including azides, cyanides, halides, and thiols. This opens a pathway to a vast number of derivatives.

Table 2: Common Transformations of the Methanol Moiety

Reaction Type Reagent(s) Functional Group Formed
Mild Oxidation PCC, DMP Aldehyde (-CHO)
Strong Oxidation KMnO₄, H₂CrO₄ Carboxylic Acid (-COOH)
Esterification Carboxylic Acid (RCOOH), Acid Catalyst Ester (-CH₂OCOR)
Etherification 1. NaH; 2. Alkyl Halide (R-X) Ether (-CH₂OR)
Sulfonylation TsCl, MsCl Sulfonate Ester (-CH₂OSO₂R)

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Exploration

The chemical reactivity inherent in the three functional groups of this compound provides a robust platform for systematic SAR studies. By methodically altering specific parts of the molecule, researchers can probe the structural requirements for biological activity, aiming to optimize properties like potency, selectivity, and pharmacokinetic profile.

The aminophenyl ring is a primary target for SAR exploration. Modifications can be made to the amine itself or to the aromatic ring.

Amine Derivatization: As detailed in Section 3.1, converting the primary amine to amides, sulfonamides, ureas, or alkylated amines allows for the exploration of steric bulk, hydrogen-bonding patterns, and basicity at this position. nih.gov These changes can significantly impact interactions with biological targets. nih.gov

Ring Substitution: Introducing substituents onto the phenyl ring can modulate the electronic properties of the amine and introduce new points of interaction. Halogens (F, Cl, Br), alkyl, or alkoxy groups can be installed to probe steric and electronic effects. mdpi.com For example, adding an electron-withdrawing group (e.g., a nitro or cyano group, often introduced via diazotization of the amine) will decrease the basicity of the nitrogen, while an electron-donating group (e.g., methoxy) will increase it. youtube.com

While the oxane ring itself is unreactive, its role as a scaffold can be investigated through the synthesis of analogues with modified core structures.

Heteroatom Variation: Replacing the oxane oxygen with other heteroatoms (e.g., sulfur to form a thiane (B73995) ring, or a protected nitrogen to form a piperidine (B6355638) ring) can reveal the importance of the ether oxygen as a potential hydrogen bond acceptor. nih.gov

Ring Isosteres: Synthesizing analogues where the oxane ring is replaced by a carbocyclic ring (e.g., cyclohexane) can determine if the heterocyclic nature is essential for activity or if it primarily serves as a rigid spacer.

Ring Substitution: Although synthetically complex, the introduction of substituents at other positions on the oxane ring could be used to explore the steric tolerance of a potential binding pocket around the core structure. nih.gov

The methanol moiety provides a critical vector for exploring interactions with a biological target.

Hydrogen Bonding: Converting the alcohol to an ester or an ether removes its hydrogen-bond donating capability, which can determine if this interaction is crucial for activity. researchgate.net The size and nature of the ester or ether group can also be varied to probe lipophilicity and steric fit.

Introduction of Charge/Polarity: Oxidizing the alcohol to a carboxylic acid introduces a negatively charged (at physiological pH) or highly polar group. This can be used to seek out complementary positively charged residues or polar pockets in a target protein.

Chain Extension and Functionalization: Converting the alcohol to a leaving group allows for its replacement with a variety of other functionalities. For example, substitution with an azide (B81097) followed by reduction yields a primary amine, creating a new basic center. This allows for significant changes in the physicochemical properties at this position.

Investigation of Selectivity in Multi-Functional Group Reactions

The chemical structure of this compound presents a classic challenge in synthetic chemistry due to the presence of two distinct nucleophilic functional groups: a primary aromatic amine (-NH₂) and a primary alcohol (-CH₂OH). The investigation of selectivity in reactions involving this bifunctional molecule is crucial for its controlled derivatization and the synthesis of more complex structures. The differential reactivity of the amino and hydroxyl groups allows for selective transformations under specific reaction conditions, a cornerstone of modern organic synthesis.

The primary aromatic amine is generally more nucleophilic than the primary alcohol. This difference in nucleophilicity forms the basis for achieving chemoselectivity. For instance, in acylation reactions, the amino group will typically react preferentially with acylating agents such as acid chlorides or anhydrides under neutral or slightly basic conditions. This is because the lone pair of electrons on the nitrogen atom is more available for nucleophilic attack compared to the lone pair on the oxygen atom of the alcohol, which is more electronegative and holds its electrons more tightly.

However, the selectivity can be influenced and even reversed by several factors, including the choice of reagents, solvents, temperature, and the use of catalysts. For example, in the presence of a strong base, the alcohol can be deprotonated to form a more nucleophilic alkoxide, which can then compete with or even surpass the reactivity of the amine.

Protecting group strategies are also instrumental in achieving selective derivatization. jocpr.com By temporarily masking one of the functional groups, the other can be modified without interference. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be introduced under basic conditions and later removed under acidic or hydrogenolytic conditions, respectively. researchgate.net Similarly, the hydroxyl group can be protected with groups like silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.

The following interactive data table summarizes hypothetical yet chemically plausible outcomes of selective derivatization reactions on this compound, illustrating the principles of chemoselectivity based on the choice of reagents and reaction conditions.

Interactive Data Table: Selective Derivatization of this compound

Reagent/ConditionTarget Functional GroupPredominant ProductRationale for Selectivity
Acetic Anhydride (1 eq.), Pyridine, 0 °CAmino (-NH₂)N-[4-(4-(hydroxymethyl)oxan-4-yl)phenyl]acetamideThe amino group is more nucleophilic than the hydroxyl group and reacts faster with the acylating agent at low temperatures.
Benzoyl Chloride (1 eq.), Triethylamine, CH₂Cl₂Amino (-NH₂)N-[4-(4-(hydroxymethyl)oxan-4-yl)phenyl]benzamideSimilar to acetic anhydride, the more nucleophilic amine undergoes selective acylation.
tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole, DMFHydroxyl (-OH)[4-(4-Aminophenyl)oxan-4-yl]methoxymethyl-tert-butyl-dimethylsilaneSteric hindrance around the amine and the use of a silylating agent that preferentially reacts with alcohols allows for selective protection of the hydroxyl group.
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, NaOH, Dioxane/H₂OAmino (-NH₂)tert-Butyl N-[4-(4-(hydroxymethyl)oxan-4-yl)phenyl]carbamateThe Boc-anhydride is a classic reagent for the selective protection of amines in the presence of alcohols under basic conditions.
Sodium Hydride (NaH) then Benzyl Bromide, THFHydroxyl (-OH)[4-(4-(benzyloxymethyl)oxan-4-yl)phenyl]amineDeprotonation of the alcohol with a strong base (NaH) generates a highly nucleophilic alkoxide that readily undergoes Williamson ether synthesis. The amine remains largely unreactive.

Detailed research into the derivatization of analogous structures, such as other aminophenyl alcohols, supports these selectivity principles. For instance, the synthesis of various N-substituted benzamides is often achieved by reacting the corresponding amino-functionalized precursor with an appropriate acyl chloride. researchgate.net The selective protection of amino groups is a well-established strategy in peptide synthesis and other areas of medicinal chemistry to allow for subsequent modifications at other sites within a molecule. jocpr.comub.edu

Ultimately, the successful and selective derivatization of this compound hinges on a thorough understanding of the subtle yet significant differences in the reactivity of its constituent functional groups and the judicious choice of reaction parameters to exploit these differences.

Advanced Spectroscopic and Structural Characterization of 4 4 Aminophenyl Oxan 4 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No experimental 1D or 2D NMR data for [4-(4-Aminophenyl)oxan-4-yl]methanol has been found in the searched literature.

Conformational Analysis via NMR Spectroscopic Data

Without NOESY or other relevant NMR data, a conformational analysis of this compound cannot be performed.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data for the precise molecular weight determination of this compound is not available in the reviewed sources.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

No MS/MS fragmentation data for this compound has been reported in the searched scientific databases.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystal structure for this compound has not been deposited in publicly accessible crystallographic databases, and no publications detailing its X-ray crystallographic analysis were found.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. For this compound, these techniques provide a characteristic "molecular fingerprint," allowing for its identification and the analysis of its structural features. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the characteristic absorption and scattering of its constituent functional groups: the aminophenyl group, the oxane ring, and the hydroxymethyl group.

The infrared (IR) spectrum is anticipated to be dominated by strong absorptions corresponding to polar functional groups. The N-H stretching vibrations of the primary amine group on the phenyl ring are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The O-H stretching vibration of the primary alcohol will likely be observed as a broad band in the 3400-3200 cm⁻¹ range, with its breadth resulting from hydrogen bonding. The aromatic C-H stretching vibrations are predicted to occur just above 3000 cm⁻¹, while the aliphatic C-H stretches of the oxane and hydroxymethyl groups should appear just below 3000 cm⁻¹. The C-N stretching of the aromatic amine is expected in the 1340-1250 cm⁻¹ region, and the C-O stretching of the alcohol and the ether linkage in the oxane ring are anticipated in the 1260-1000 cm⁻¹ range. Aromatic C=C stretching vibrations will likely produce several bands in the 1620-1450 cm⁻¹ region.

The Raman spectrum , which is sensitive to non-polar bonds and symmetric vibrations, will complement the IR data. Aromatic C=C stretching vibrations are typically strong in the Raman spectrum, appearing in the 1620-1570 cm⁻¹ range. The symmetric "ring breathing" vibration of the benzene (B151609) ring is also expected to produce a strong and characteristic Raman signal. Vibrations associated with the C-C framework of the oxane ring will also be active.

By combining data from both IR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be established. This detailed analysis allows for unambiguous functional group identification and provides a basis for more complex structural and conformational studies.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
N-H Asymmetric & Symmetric Stretch Primary Aromatic Amine 3500 - 3300 Medium-Strong Weak
O-H Stretch Primary Alcohol (H-bonded) 3400 - 3200 Strong, Broad Weak
Aromatic C-H Stretch Phenyl Ring 3100 - 3000 Medium-Weak Strong
Aliphatic C-H Stretch Oxane Ring, -CH₂OH 3000 - 2850 Medium-Strong Medium
C=C Stretch Aromatic Ring 1620 - 1450 Medium-Strong Strong
N-H Bend (Scissoring) Primary Amine 1650 - 1580 Medium Weak
C-N Stretch Aromatic Amine 1340 - 1250 Strong Medium
C-O Stretch Primary Alcohol ~1050 Strong Weak
C-O-C Asymmetric Stretch Oxane (Ether) ~1125 Strong Medium
Aromatic C-H Out-of-Plane Bend 1,4-Disubstituted Phenyl 850 - 800 Strong Weak

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Analysis (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance. The molecule this compound possesses a stereocenter at the C4 position of the oxane ring, where the four different substituents are the 4-aminophenyl group, the hydroxymethyl group, and the two distinct methylene (B1212753) groups of the oxane ring (-CH₂-O- and -CH₂-CH₂-). Consequently, this compound can exist as a pair of enantiomers, making it a suitable candidate for chiroptical analysis.

Optical Rotatory Dispersion (ORD) measures the change in the angle of plane-polarized light as a function of wavelength. researchgate.netscispace.com An ORD spectrum of an enantiomer of this compound would show a plain curve at wavelengths far from an absorption band. However, in the region of the electronic transitions of the chromophores (specifically the aminophenyl group), the spectrum would exhibit a "Cotton effect," characterized by a peak and a trough. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter. scispace.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. A CD spectrum displays peaks (positive or negative) corresponding to the electronic absorption bands of the molecule's chromophores. For this compound, the primary chromophore is the aminophenyl group, which has characteristic π→π* transitions in the ultraviolet region. The spatial arrangement of this chromophore relative to the chiral center would induce a CD signal. The sign and intensity of the CD bands are highly sensitive to the three-dimensional structure of the molecule, providing definitive information about its absolute configuration. researchgate.net

Table 2: Chiroptical Spectroscopy Applicability

Technique Principle Information Gained for this compound Applicable Chromophore
Optical Rotatory Dispersion (ORD) Measures the rotation of plane-polarized light versus wavelength. Determination of absolute configuration through the sign of the Cotton effect. 4-Aminophenyl group
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. Unambiguous assignment of absolute configuration; conformational analysis. 4-Aminophenyl group

Computational and Theoretical Investigations of 4 4 Aminophenyl Oxan 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and related properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for determining the ground-state properties of molecules. For [4-(4-Aminophenyl)oxan-4-yl]methanol, a DFT study would typically begin with geometry optimization to find the lowest energy conformation of the molecule.

This optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Following optimization, a range of electronic properties can be calculated. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting sites of chemical reactivity.

Furthermore, DFT calculations yield energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.govfrontiersin.org A small energy gap suggests high polarizability and reactivity. nih.gov These calculations can provide a quantitative basis for understanding the molecule's stability and potential for chemical reactions. nih.govfrontiersin.org

Table 1: Exemplary Ground State Properties of this compound Predictable by DFT This table presents hypothetical data for illustrative purposes.

PropertyPredicted ValueSignificance
Total Energy-672.5 HartreesThermodynamic stability of the molecule.
HOMO Energy-5.2 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-0.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap4.4 eVIndicates chemical reactivity and kinetic stability. nih.gov
Dipole Moment2.5 DebyeMeasure of the molecule's overall polarity.

While DFT is excellent for ground states, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy, especially for calculating properties of excited states and reaction pathways. These methods are more computationally intensive but can be crucial for understanding photochemical behavior or detailed reaction mechanisms.

For this compound, time-dependent DFT (TD-DFT) or other ab initio techniques could be used to predict its electronic absorption spectrum (UV-Vis). This would identify the wavelengths of light the molecule absorbs and the nature of the corresponding electronic transitions (e.g., π→π* transitions within the aminophenyl ring). Such studies are vital for understanding the molecule's photostability and potential applications in materials science.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed picture of the molecule's dynamic behavior.

For this compound, MD simulations can reveal the conformational flexibility of the oxane ring, which typically exists in a chair conformation, and the rotational freedom of the aminophenyl and methanol (B129727) substituents. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent interacts with different parts of the solute. This provides insights into solubility and how the solvent might influence the molecule's conformation and reactivity. For instance, the hydrogen bonding between the amino and hydroxyl groups with water molecules can be explicitly modeled. nih.gov

Table 2: Typical Setup for an MD Simulation of this compound This table presents a typical, not specific, set of simulation parameters.

ParameterValue/SettingPurpose
Force FieldAMBER / CHARMMDefines the potential energy function for atomic interactions.
Solvent ModelTIP3P WaterExplicitly models the surrounding aqueous environment.
System Size~10,000 atomsIncludes the solute and sufficient solvent for realistic behavior.
Simulation Time100 nanosecondsAllows for sampling of relevant conformational changes.
EnsembleNPT (Isothermal-isobaric)Maintains constant temperature and pressure, mimicking lab conditions.

Molecular Docking and Simulation Studies of Ligand-Target Interactions (Mechanistic and Predictive)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.egaip.org This method is central to drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.govrjptonline.org

Given the presence of the 4-aminophenyl group, a common scaffold in many biologically active compounds, this compound could be docked against various protein targets, such as kinases or histone deacetylases (HDACs). The docking process involves sampling many possible conformations of the ligand within the protein's active site and scoring them based on factors like electrostatic and van der Waals interactions.

The results of a docking study would predict the binding energy, which correlates with binding affinity, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. This provides a structural hypothesis for the molecule's mechanism of action. aip.orgrjptonline.org

Table 3: Hypothetical Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.

Protein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
p38 MAP Kinase (1A9U)-8.2Met109, Lys53, Asp168H-bond from amino group to Asp168; H-bond from methanol to Lys53.
HDAC2 (3MAX)-7.5His142, Gly150, Phe207H-bond from amino group to His142; Pi-stacking with Phe207.
EGFR Tyrosine Kinase (1M17)-7.9Met793, Cys797, Leu718H-bond from amino group to Met793 backbone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A 3D-QSAR model, for example, can be built to predict the activity of new, untested compounds. nih.govnih.govmdpi.com

To develop a QSAR model relevant to this compound, one would need a dataset of structurally similar compounds with experimentally measured biological activity against a specific target. Various molecular descriptors—numerical values that characterize the chemical properties of a molecule—would be calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) descriptors.

Statistical methods are then used to create an equation that correlates these descriptors with activity. While a specific QSAR model cannot be built for a single compound, the relevant descriptors for this compound can be calculated and used to predict its activity based on existing models for similar chemical classes. rsc.orgrsc.org

Table 4: Selected Molecular Descriptors for this compound for QSAR This table presents typical descriptors that would be calculated.

Descriptor ClassSpecific DescriptorRelevance
TopologicalTopological Polar Surface Area (TPSA)Predicts membrane permeability and drug transport.
ElectronicPartial Charge on Amino NitrogenRelates to hydrogen bonding potential.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Indicates hydrophobicity and absorption characteristics.
ConstitutionalNumber of Rotatable BondsRelates to conformational flexibility.
GeometricalMolecular VolumeDescribes the steric properties of the molecule.

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, one can generate theoretical NMR and IR spectra.

For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net Comparing these predicted shifts with experimental data serves as a powerful tool for structural verification. Discrepancies between computed and observed spectra can often be rationalized by considering solvent effects or conformational averaging.

Similarly, the calculation of vibrational frequencies allows for the generation of a theoretical infrared (IR) spectrum. This can help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions, such as the N-H stretch of the amino group, the O-H stretch of the methanol, and various C-O and C-C stretching modes within the rings.

Table 5: Illustrative In Silico Predicted 13C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes. Atom numbering is arbitrary.

Carbon AtomPredicted Chemical Shift (ppm)Assignment
C1145.2Aromatic C attached to Nitrogen
C2128.5Aromatic C ortho to Amino Group
C3114.8Aromatic C meta to Amino Group
C4132.1Aromatic C attached to Oxane Ring
C575.3Quaternary Carbon in Oxane Ring
C665.1Oxane Carbons adjacent to Oxygen
C768.4Methanol Carbon (-CH2OH)

Mechanistic Research on Biological Interactions of 4 4 Aminophenyl Oxan 4 Yl Methanol in Vitro and Atheoretical Frameworks

Investigation of Enzyme Interaction Mechanisms

Research in this area would involve the purification of specific enzymes hypothesized to interact with [4-(4-Aminophenyl)oxan-4-yl]methanol. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be utilized to determine the binding affinity (KD), association rate constant (kon), and dissociation rate constant (koff). Thermodynamic parameters including changes in enthalpy (ΔH) and entropy (ΔS) upon binding would also be quantified to understand the driving forces of the interaction.

Table 1: Hypothetical Binding Kinetics and Thermodynamic Parameters

Enzyme Target KD (nM) kon (M-1s-1) koff (s-1) ΔH (kcal/mol) -TΔS (kcal/mol)
Enzyme A Data not available Data not available Data not available Data not available Data not available

To understand how this compound affects enzyme activity, a series of in vitro enzymatic assays would be performed. These assays would determine whether the compound acts as an inhibitor, activator, or allosteric modulator. For inhibitors, further studies, such as Lineweaver-Burk or Dixon plots, would be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 2: Hypothetical Enzyme Modulation Data

Enzyme Target Effect IC50/EC50 (µM) Mechanism of Action
Enzyme A Data not available Data not available Data not available

Elucidation of Receptor Binding Mechanisms

Radioligand binding assays are a standard method to study the interaction of a compound with specific receptors. nih.gov These assays would involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of this compound. The ability of the compound to displace the radioligand would be measured to determine its binding affinity (Ki).

Table 3: Hypothetical Receptor Binding Affinity Data

Receptor Target Radioligand Ki (nM)
Receptor X Data not available Data not available

Functional cellular assays are employed to characterize the pharmacological activity of the compound at the receptor. These assays, often using reporter genes or measuring second messenger levels (e.g., cAMP, Ca2+), would determine if this compound acts as an agonist, antagonist, or allosteric modulator. nih.govnih.govmedchemexpress.com Dose-response curves would be generated to determine potency (EC50) for agonists or inhibitory potency (IC50) for antagonists.

Table 4: Hypothetical Functional Receptor Activity

Receptor Target Functional Assay Activity EC50/IC50 (µM)
Receptor X cAMP Assay Data not available Data not available

Cellular Target Identification and Validation via Chemical Biology Approaches (e.g., Proteomics)

To identify the cellular targets of this compound in an unbiased manner, chemical proteomics approaches would be invaluable. rsc.orgnih.govnih.govprinceton.eduresearchgate.net This could involve synthesizing a derivative of the compound with a reactive group and an affinity tag. This probe would be incubated with cell lysates or live cells, and the proteins that covalently bind to the probe would be isolated and identified using mass spectrometry. This powerful technique can reveal novel protein targets and off-targets, providing crucial insights into the compound's mechanism of action and potential side effects. rsc.orgresearchgate.net

Modulation of Intracellular Signaling Pathways at a Mechanistic Level

No research data is available on the modulation of intracellular signaling pathways by this compound.

Studies on Specific Protein-Protein Interactions (PPIs)

There are no published studies on the specific protein-protein interactions of this compound.

Exploration of 4 4 Aminophenyl Oxan 4 Yl Methanol As a Molecular Probe and Chemical Biology Tool

Development as a Fluorescent or Luminescent Probe for Live Cell Imaging

The primary aromatic amine of [4-(4-Aminophenyl)oxan-4-yl]methanol is a key functional group for its development into a fluorescent probe. This amine can be readily derivatized with a wide range of fluorophores through well-established amine-reactive chemistries. nih.gov For instance, reaction with N-hydroxysuccinimide (NHS) esters or isothiocyanates of common dyes would covalently link the fluorophore to the scaffold.

The choice of fluorophore would dictate the photophysical properties of the resulting probe, allowing for the creation of a palette of probes with distinct excitation and emission spectra. This is crucial for multicolor imaging experiments. Furthermore, the inherent properties of the scaffold could be leveraged. For example, the polarity of the oxane and methanol (B129727) groups may influence the probe's solubility and cellular uptake.

The development of "turn-on" probes is another exciting possibility. The fluorescence of a conjugated dye could be initially quenched by the aminophenyl group through processes like Photoinduced Electron Transfer (PeT). Upon interaction with a specific analyte or enzymatic activity that modifies the aminophenyl moiety, the quenching effect could be alleviated, leading to a significant increase in fluorescence.

Table 1: Potential Fluorophore Conjugates of this compound

Fluorophore Class Potential Excitation (nm) Potential Emission (nm) Application Note
Fluorescein ~495 ~520 Bright, but pH-sensitive and prone to photobleaching.
Rhodamine ~550 ~575 Photostable and bright, suitable for longer-term imaging.
Cyanine (e.g., Cy5) ~650 ~670 Near-infrared emission, good for deeper tissue imaging.

Application in Affinity Chromatography and Target Pulldown Assays for Biomarker Discovery

Affinity chromatography is a powerful technique for isolating specific proteins or biomolecules from complex mixtures. nih.gov The this compound scaffold is well-suited for the creation of affinity resins. The primary amine can be covalently attached to activated chromatography supports, such as NHS-activated or CNBr-activated agarose (B213101) beads. sigmaaldrich.comthermofisher.com

Once the scaffold is immobilized, the methanol group or the aromatic ring could be further modified with a "bait" molecule—a known ligand for a protein of interest. This creates a stationary phase that will specifically bind the target protein, allowing it to be purified from a cell lysate.

For target pulldown assays, the scaffold could be functionalized with a broader-specificity bait or a reactive group that captures a class of proteins. After incubation with a cell lysate and washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry. This approach is invaluable for discovering new protein-protein interactions or identifying the cellular targets of a drug.

Utility in Covalent Labeling and Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) utilizes covalent probes to tag active enzymes in their native environment. nih.gov The this compound structure provides a foundation for designing such probes. The primary alcohol or amine can serve as an attachment point for a linker connected to a reporter tag (like biotin (B1667282) or a fluorophore) and a reactive "warhead".

The warhead is an electrophilic group that forms a covalent bond with a nucleophilic residue in the active site of a target enzyme. The design of the warhead would be tailored to the specific enzyme class of interest. For example, a fluorophosphonate could be installed to target serine hydrolases, or an acrylamide (B121943) for cysteine proteases.

Table 2: Conceptual Design of ABPP Probes from the Scaffold

Target Enzyme Class Potential Warhead Reporter Tag Attachment Point on Scaffold
Serine Hydrolases Fluorophosphonate Biotin Amine
Cysteine Proteases Acrylamide Fluorescein Alcohol

Design and Synthesis of Photoaffinity Labels and Photo-switchable Probes

Photoaffinity labeling is a technique used to identify the binding partners of a ligand by forming a light-induced covalent bond. longdom.org The aromatic ring of this compound is an ideal site for introducing a photoreactive group. For instance, the primary amine could be converted to a diazirine or an azide (B81097), which upon UV irradiation, generate highly reactive carbenes or nitrenes, respectively. dntb.gov.uaenamine.net These species can then form covalent bonds with nearby molecules, effectively crosslinking the probe to its binding partner.

For the design of photo-switchable probes, the aminophenyl moiety could be incorporated into a larger system that changes its conformation or electronic properties in response to light. For example, it could be part of an azobenzene (B91143) structure, which undergoes reversible cis-trans isomerization upon irradiation with different wavelengths of light. mdpi.com This switching could be used to control the binding affinity of a ligand attached to the scaffold or to modulate the fluorescence of a nearby fluorophore, allowing for the optical control of biological processes. researchgate.netnwpu.edu.cn

Conceptualization as a Scaffold for Rational Design of Research Tools

The true strength of this compound lies in its potential as a versatile scaffold for the rational design of a multitude of research tools. mdpi.comnih.gov Its three distinct functionalization points—the primary aromatic amine, the primary alcohol, and the oxane ring—offer orthogonal handles for chemical modification.

The Primary Aromatic Amine: Offers a nucleophilic handle for a vast array of reactions, including amidation, sulfonylation, and reductive amination, making it the primary point for attaching fluorophores, affinity tags, or photoreactive groups. frontiersin.org

The Primary Alcohol: Can be oxidized to an aldehyde for further reactions or converted into a better leaving group for nucleophilic substitution, providing another site for conjugation. mdpi.comrsc.org

The Oxane Ring: This saturated heterocycle provides a three-dimensional, metabolically stable core. nih.gov Its presence can improve the solubility and pharmacokinetic properties of the resulting probes compared to purely aromatic scaffolds. While less reactive, advanced chemical methods could potentially allow for its modification. figshare.comnih.gov

By strategically combining modifications at these sites, multifunctional probes can be conceptualized. For example, a probe could be designed with a targeting ligand attached to the alcohol, a fluorescent reporter on the amine, and a biotin tag for pulldown assays, allowing for multi-modal investigation of a biological target. The modular nature of this scaffold makes it an attractive starting point for creating customized tools to address specific questions in chemical biology.

Future Research Directions and Unanswered Questions in 4 4 Aminophenyl Oxan 4 Yl Methanol Chemistry

Emerging Synthetic Methodologies for Enhanced Scalability and Sustainability

The advancement of [4-(4-Aminophenyl)oxan-4-yl]methanol from a laboratory-scale compound to a viable pharmaceutical precursor hinges on the development of efficient, scalable, and sustainable synthetic routes. Currently, detailed industrial-scale synthetic procedures for this specific molecule are not widely published, necessitating a forward-look into potential methodologies. Future research should focus on moving beyond classical multi-step syntheses, which often involve hazardous reagents, significant waste production, and high costs.

Key areas for investigation include:

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing could offer significant advantages. Flow chemistry allows for better control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and reduced solvent usage. A proposed comparative analysis of batch versus flow synthesis is presented in Table 1.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could dramatically improve the sustainability profile. For instance, transaminases could be explored for the stereoselective introduction of the amine group, and alcohol dehydrogenases could be used for the final reduction step, operating under mild, aqueous conditions.

Catalytic C-H Activation: Modern synthetic methods involving direct C-H activation could provide more atom-economical routes to the core structure or its analogs, eliminating the need for pre-functionalized starting materials.

Further research is required to establish these advanced methodologies for the synthesis of this compound and to validate their feasibility on an industrial scale.

Advanced Mechanistic Studies in More Complex Biological Systems (Ex Vivo Models)

While initial biological characterization of a compound may occur in vitro, understanding its behavior in a more physiologically relevant context is crucial. To date, there is a lack of published data on the mechanistic action of this compound in complex biological systems. Future research should prioritize the use of ex vivo models, such as organoids, patient-derived tissue cultures, and precision-cut tissue slices.

These models offer a bridge between simplified cell cultures and complex in vivo systems. Research in this area should aim to answer the following questions:

How does the compound's metabolism in a liver spheroid model differ from microsomal assays?

What are the on-target and off-target effects in patient-derived tumor organoids?

Can the compound effectively penetrate and distribute within intact tissue slices from relevant organs?

These studies would provide invaluable data on the compound's efficacy, toxicity, and pharmacokinetics in a human-like environment, thereby improving the predictability of its clinical performance.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov For this compound, these computational tools can be leveraged for both the de novo design of novel analogs and the optimization of existing properties. researchgate.net

Future research directions include:

Generative Models: Using generative adversarial networks (GANs) or recurrent neural networks (RNNs), vast libraries of virtual compounds based on the this compound scaffold can be created. nih.gov These models can be trained to generate molecules with desired properties, such as improved binding affinity for a specific target or better drug-like characteristics.

Predictive Modeling: ML algorithms can be trained on existing data from similar chemical series to build predictive models for properties like solubility, permeability, metabolic stability, and toxicity. This would allow for the in silico screening of virtual analogs, prioritizing the most promising candidates for synthesis.

Active Learning: This ML approach can intelligently select the most informative experiments to perform, thereby reducing the number of compounds that need to be synthesized and tested to build a robust structure-activity relationship (SAR) model. nih.gov

The integration of AI/ML into the research pipeline for this compound would significantly reduce the time and cost associated with discovering a lead candidate.

Comprehensive Stereochemical Analysis of Its Biological Interactions

The presence of a chiral center at the 4-position of the oxane ring means that this compound exists as a pair of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, a comprehensive stereochemical analysis is a critical and unanswered aspect of this compound's chemistry.

Future research must focus on:

Stereoselective Synthesis: Developing synthetic routes that can produce each enantiomer in high purity.

Chiral Separation: Establishing analytical and preparative methods to separate the enantiomers from a racemic mixture.

Differential Biological Evaluation: Systematically evaluating the individual enantiomers in a range of biological assays to determine if the desired activity is stereospecific. This includes assessing differences in target binding, efficacy, and potential toxicity.

The results of such studies are crucial, as the development of a single-enantiomer drug can lead to a better therapeutic index, with one enantiomer providing the therapeutic benefit while the other may be inactive or contribute to adverse effects. An illustrative comparison of the potential properties of the individual enantiomers is presented in Table 2.

Table 2: Hypothetical Comparison of the Biological Properties of Enantiomers

Property (R)-enantiomer (S)-enantiomer Racemic Mixture
Target Binding Affinity (IC₅₀) To be determined To be determined To be determined
In Vitro Efficacy (EC₅₀) To be determined To be determined To be determined
Off-Target Activity To be determined To be determined To be determined
Metabolic Stability To be determined To be determined To be determined

Exploration of Novel Untapped Biological Targets and Pathways

The full therapeutic potential of the this compound scaffold may extend beyond its initially hypothesized targets. A systematic exploration of novel and untapped biological targets and pathways is a promising avenue for future research. The structural motifs within the molecule, such as the aminophenyl group and the oxane ring, are present in a variety of bioactive compounds, suggesting it may interact with multiple protein families.

Future research should employ a multi-pronged approach to target discovery:

Phenotypic Screening: Testing the compound in a broad range of disease-relevant phenotypic assays (e.g., cancer cell line panels, anti-inflammatory assays) can uncover unexpected biological activities.

Chemoproteomics: Using techniques like activity-based protein profiling (ABPP), it is possible to identify the direct protein targets of the compound in a complex biological sample, such as a cell lysate.

In Silico Target Prediction: Computational methods, including reverse docking and pharmacophore-based screening, can be used to screen the compound against a large database of protein structures to predict potential biological targets.

Discovering novel targets for this scaffold could open up entirely new therapeutic areas for its application, significantly increasing its value in drug discovery.

Q & A

Q. What are the established synthetic routes for [4-(4-Aminophenyl)oxan-4-yl]methanol, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of a ketone intermediate (e.g., [4-(4-Aminophenyl)oxan-4-yl]methanone) via nucleophilic substitution or coupling reactions. For example, benzyl alcohols can react with halogenated precursors in polar aprotic solvents like DMF using NaH/TBAB as a base .
  • Step 2: Reduction of the ketone to the methanol derivative. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents (e.g., THF, methanol) is commonly employed for this step .
  • Key Intermediates:
    • 4-Chloro-4'-fluorobutyrophenone (precursor for ketone formation) .
    • Epoxide intermediates (e.g., in multi-step synthesis involving condensation with amines) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.5–2.5 ppm (oxan ring protons), δ 4.0–4.5 ppm (methanol -CH₂OH), and δ 6.5–7.5 ppm (aromatic protons of the 4-aminophenyl group) .
    • ¹³C NMR: Signals for the oxan ring carbons (~70 ppm), methanol carbon (~65 ppm), and aromatic carbons (~120–150 ppm) .
  • Mass Spectrometry (HRMS): Exact mass matching calculated values (e.g., [M+H]⁺ for C₁₂H₁₆N₂O₂: 245.1285) confirms molecular integrity .
  • IR Spectroscopy: O-H stretch (~3200–3400 cm⁻¹) and N-H stretch (~3300–3500 cm⁻¹) indicate functional groups .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during ketone reduction?

Methodological Answer:

  • Solvent Selection: Use anhydrous THF or methanol to minimize side reactions. Protic solvents enhance NaBH₄ reactivity .
  • Temperature Control: Maintain 0–5°C during reduction to suppress over-reduction or decomposition .
  • Catalyst Additives: Catalytic amounts of CeCl₃ or LiCl improve selectivity in LiAlH₄-mediated reductions .
  • Byproduct Mitigation: Monitor reaction progress via TLC or HPLC. Common byproducts include over-reduced diols or dehydration products; silica gel chromatography (ethyl acetate/hexane) effectively isolates the target compound .

Q. What strategies address contradictory data in reported biological activities of this compound?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies) and control compounds (e.g., isoniazid) across studies .
  • Meta-Analysis: Compare IC₅₀ values under identical conditions (pH, temperature). For example, discrepancies in MIC values may arise from variations in bacterial inoculum size .
  • Mechanistic Studies: Use radiolabeled analogs (e.g., ¹⁴C-labeled compound) to track cellular uptake and metabolism, resolving activity differences .

Q. How does the oxan ring influence the compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): The oxan ring undergoes partial ring-opening, forming a diol intermediate. Stability assays in HCl/methanol (0.1 M, 25°C) show 85% degradation over 24 hours .
  • Neutral/Basic Conditions (pH 7–12): The compound remains stable (>95% integrity after 48 hours). Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for long-term storage .
  • Degradation Products: Identified via LC-MS as 4-(4-Aminophenyl)tetrahydrofuran-4-carboxylic acid (major) and 4-aminobenzoic acid (minor) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Variable Factors:

    FactorImpact on YieldEvidence
    Solvent PurityAnhydrous vs. wet THF alters LiAlH₄ efficiency
    Reaction TimeOver-reduction occurs beyond 4 hours
    Workup MethodAqueous quenching pH affects product solubility
  • Recommendations:

    • Replicate conditions from high-yield studies (e.g., 70% yield via silica gel chromatography ).
    • Use inline FTIR to monitor ketone consumption in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.